tert-Butyl 7-bromo-1H-indole-1-carboxylate

Analytical Chemistry Quality Control Synthetic Chemistry

Synthesizing 7-substituted indoles without N-protection leads to undesired N-alkylation/arylation side reactions, compromising yield. tert-Butyl 7-bromo-1H-indole-1-carboxylate (CAS 868561-17-5) solves this with orthogonal Boc protection: • Enables high-yield Suzuki-Miyaura couplings at the 7-position (>70% typical yield) • Permits regioselective metal-halogen exchange for exclusive 7-lithiation • Allows clean Boc deprotection post-coupling for further functionalization Supplied at ≥98% purity (HPLC), suitable for multi-step pharmaceutical intermediate and macrocyclic peptide synthesis.

Molecular Formula C13H14BrNO2
Molecular Weight 296.16 g/mol
CAS No. 868561-17-5
Cat. No. B1294758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 7-bromo-1H-indole-1-carboxylate
CAS868561-17-5
Molecular FormulaC13H14BrNO2
Molecular Weight296.16 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=CC2=C1C(=CC=C2)Br
InChIInChI=1S/C13H14BrNO2/c1-13(2,3)17-12(16)15-8-7-9-5-4-6-10(14)11(9)15/h4-8H,1-3H3
InChIKeyQKTLZTNNVUGEOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 7-Bromo-1H-Indole-1-Carboxylate – N-Boc Protected Building Block


tert‑Butyl 7‑bromo‑1H‑indole‑1‑carboxylate (CAS 868561‑17‑5) is an N‑tert‑butoxycarbonyl (Boc) protected 7‑bromoindole derivative [1]. This compound belongs to the class of indole‑based heterocyclic building blocks and is primarily employed as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The Boc group protects the indole nitrogen during synthetic sequences, while the bromine atom at the 7‑position serves as a versatile handle for subsequent cross‑coupling or nucleophilic substitution reactions. The compound is a white to off‑white solid with a molecular formula of C₁₃H₁₄BrNO₂, a molecular weight of 296.16 g/mol, a density of 1.37 g/cm³, and a boiling point of 367.9 °C at 760 mmHg [1]. Commercial suppliers typically offer the product with a purity of ≥98% (HPLC) .

Orthogonal N-Boc protection Enables multi-step synthesis without N–H side reactions.
7-Bromo substitution Allows regiospecific cross-coupling and metal-halogen exchange.
Analytical quality Supplied with comprehensive HPLC, NMR, and GC documentation.

Why Unprotected 7-Bromoindole Cannot Substitute


Direct substitution of tert‑butyl 7‑bromo‑1H‑indole‑1‑carboxylate with its unprotected counterpart (7‑bromo‑1H‑indole) or with regioisomers (e.g., 4‑, 5‑, or 6‑bromoindoles) leads to fundamentally different reaction outcomes and product profiles. The N‑Boc protecting group is essential for preventing undesired N‑alkylation, N‑arylation, or N‑deprotonation during multi‑step synthetic routes, thereby enabling orthogonal functionalization at the 7‑position [1]. Unprotected 7‑bromoindole is prone to N‑based side reactions under basic or metal‑catalyzed conditions, reducing overall yield and purity [1]. Furthermore, the position of the bromine atom dictates the regioselectivity of cross‑coupling and lithiation reactions: 4‑, 5‑, and 6‑bromoindoles produce different regioisomeric products with distinct biological or material properties [2]. Consequently, the specific combination of N‑Boc protection and 7‑bromine substitution confers a unique reactivity profile that cannot be replicated by any generic alternative.

Unprotected N–H reactivity
Unprotected 7-bromoindole may undergo N-alkylation or deprotonation, reducing yield and purity in metal-catalyzed reactions.
Regioisomer mismatch
4-, 5-, or 6-bromoindoles produce different substitution patterns, leading to products with distinct biological or material properties.
Orthogonal protection loss
Without the Boc group, sequential functionalization requires additional protection/deprotection steps, increasing synthetic complexity.

Quantitative Evidence vs. Closest Analogs


Purity and Quality Control Documentation

Among commercially available batches of 7‑bromo‑1H‑indole derivatives, tert‑butyl 7‑bromo‑1H‑indole‑1‑carboxylate is routinely supplied with a certified purity of ≥98% (HPLC), supported by batch‑specific analytical documentation (NMR, HPLC, GC) . In contrast, unprotected 7‑bromoindole is often listed with a lower typical purity of 95% or less and may not include equivalent QC packages . The availability of comprehensive analytical data for the N‑Boc protected analog reduces the need for in‑house purification prior to use in sensitive reactions.

Purity & QC
Data to verify
Target: ≥98% (HPLC) with NMR/HPLC/GC reports
Comparator: 95–98% typical, variable QC
Higher minimum purity and documented analytical support reduce in-house purification.
Review supplier batch documentation.
Analytical Chemistry Quality Control Synthetic Chemistry

Regioselective Metal-Halogen Exchange Profile

The 7‑bromoindole scaffold, whether protected or not, undergoes efficient metal‑halogen exchange with tert‑butyllithium after N‑deprotonation, yielding a regiospecifically lithiated species that reacts with electrophiles to produce 7‑substituted indoles in high regiochemical purity [1]. This reactivity is distinct from 4‑, 5‑, and 6‑bromoindoles, which lead to different substitution patterns and, consequently, divergent downstream product profiles. The N‑Boc protecting group (present in tert‑butyl 7‑bromo‑1H‑indole‑1‑carboxylate) provides additional stability and orthogonality during multi‑step sequences, although the fundamental regioselectivity of the metal‑halogen exchange is shared with unprotected 7‑bromoindole.

Regioselective exchange
Class-level
100% 7-lithiation (t-BuLi, THF, −78°C) vs. 4-/5-/6-lithio derivatives
Regiospecific control enables exclusive 7-functionalization.
Method based on Moyer et al., 1986.
Organometallic Chemistry Regioselective Synthesis Indole Functionalization

Suzuki-Miyaura Cross-Coupling Efficiency

In a comparative study of Suzuki‑Miyaura couplings, 7‑bromoindole (the core of tert‑butyl 7‑bromo‑1H‑indole‑1‑carboxylate) and 6‑bromoindole were reacted with various arylboronic acids under identical conditions . Both isomers afforded the corresponding arylindoles in good yields (typically 70‑90%), demonstrating that the 7‑position is equally competent as the 6‑position for palladium‑catalyzed cross‑coupling. Importantly, the authors noted that the method was successfully scaled to 10‑20 grams, underscoring the robustness of the 7‑bromoindole scaffold for preparative‑scale synthesis . While the study used unprotected bromoindoles, the N‑Boc protecting group in tert‑butyl 7‑bromo‑1H‑indole‑1‑carboxylate would provide additional synthetic flexibility without compromising the efficiency of the Suzuki reaction.

Suzuki coupling
Data to verify
7-Arylindole yield 70–90%
6-Arylindole yield 70–90% under same conditions
Comparable coupling efficiency supports 7-arylindole library synthesis.
Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C; confirm with in-house trials.
Cross‑Coupling Suzuki Reaction C–C Bond Formation

Orthogonal N-Boc Protection Strategy

The N‑Boc group in tert‑butyl 7‑bromo‑1H‑indole‑1‑carboxylate is stable under a wide range of reaction conditions (e.g., basic, nucleophilic, and many organometallic conditions) and can be cleanly removed under mild acidic conditions (e.g., TFA in CH₂Cl₂) when desired [1]. In contrast, unprotected 7‑bromoindole contains an acidic N–H proton that can be deprotonated by strong bases or participate in unwanted N‑alkylation during palladium‑catalyzed reactions [2]. This orthogonality allows the Boc‑protected derivative to be employed in longer, more complex synthetic sequences without risking premature deprotection or side reactions at the indole nitrogen.

Orthogonal protection
Class-level
N-Boc stable to bases/nucleophiles; cleaved with TFA
Unprotected N–H (pKa ~17) susceptible to deprotonation
Boc group prevents N-functionalization, improving multi-step efficiency.
Greene’s Protective Groups; class-level principle.
Protecting Groups Orthogonal Synthesis Reaction Compatibility

Physicochemical Property Benchmark

Physicochemical data for tert‑butyl 7‑bromo‑1H‑indole‑1‑carboxylate have been experimentally determined and are available in public databases [1]. The compound exhibits a density of 1.37 g/cm³, a boiling point of 367.9 °C at 760 mmHg, and a LogP of 4.187, indicating significant hydrophobicity. In comparison, the unprotected 7‑bromoindole has a lower molecular weight (196.04 g/mol vs 296.16 g/mol) and a correspondingly lower boiling point (approximately 280 °C) and LogP (~2.8) . These differences affect purification strategies (e.g., column chromatography, distillation) and solubility in various solvents, which in turn influence the choice of compound for specific experimental setups.

Physical properties
Data to verify
Target: Bp 367.9°C, LogP 4.187, density 1.37 g/cm³
Unprotected: ~280°C, ~2.8, MW 196.04
Higher boiling point and LogP affect purification and solvent selection.
Cross-reference with own analytical data.
Physicochemical Properties Purification Formulation

Key Research and Industrial Applications


7-Arylindole Libraries for CNS Drug Discovery

The 7‑bromo handle of tert‑butyl 7‑bromo‑1H‑indole‑1‑carboxylate enables efficient Suzuki‑Miyaura coupling with diverse arylboronic acids, providing rapid access to 7‑arylindole analogs in yields typically exceeding 70% . The N‑Boc protection ensures that the indole nitrogen remains inert during the coupling, allowing subsequent deprotection and further functionalization. This approach has been directly applied to the synthesis of CNS‑active amphetamine derivatives via palladium‑catalyzed carbonylation [1].

7-Substituted Indole Natural Product Synthesis

Metal‑halogen exchange of the 7‑bromine in tert‑butyl 7‑bromo‑1H‑indole‑1‑carboxylate generates a nucleophilic 7‑lithio species with complete regiochemical control . This lithiated intermediate can be trapped with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides) to install various functional groups exclusively at the 7‑position. The methodology is critical for constructing complex indole alkaloids and natural product analogs that are otherwise difficult to access.

Multi-Step Synthesis of Proteasome Inhibitor Analogs

In the synthesis of macrocyclic peptide analogs of the proteasome inhibitor TMC‑95A, a tert‑butyl 7‑bromo‑1H‑indole‑1‑carboxylate derivative served as a key intermediate . The orthogonal Boc protection and the 7‑bromine substitution pattern enabled sequential Ni(0)‑mediated macrocyclization and subsequent functionalization without undesired side reactions. The high purity (≥98%) of the starting material is essential for achieving satisfactory yields and purity in such complex sequences.

Indole-Based Fluorescent Probe Preparation

The robust performance of 7‑bromoindole derivatives in microwave‑assisted, ligand‑free Suzuki‑Miyaura couplings in aqueous media makes tert‑butyl 7‑bromo‑1H‑indole‑1‑carboxylate an attractive scaffold for constructing fluorescent indoline‑based probes. The Boc group can be removed post‑coupling to reveal the free indole nitrogen, which may serve as a conjugation site for fluorophores or biotin tags. The compound's defined physical properties (LogP, density) also aid in designing purification protocols for these water‑sensitive molecules.

Application
Selection Property
Validation Focus
7-Arylindole library synthesis
Suzuki coupling with N-Boc stability
Cross-coupling yield and functional group tolerance
7-Substituted natural product synthesis
Regiospecific metal-halogen exchange
Electrophilic trapping and regiochemical purity
Multi-step macrocyclic synthesis
Orthogonal Boc protection and high purity
Intermediate purity and reaction compatibility
Fluorescent probe construction
Aqueous Suzuki coupling and Boc removal
Post-coupling functionalization and purification

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